molecular formula C13H14FN3O2 B11858332 6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11858332
M. Wt: 263.27 g/mol
InChI Key: MFOVGFDRKKSKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (CAS Number: 936501-00-7) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a quinazoline-2,4-dione core, a privileged scaffold in pharmaceutical development, substituted with a fluorine atom and a piperidine ring. The quinazoline structure is a nitrogen-containing heterocycle known for its diverse biological activities and presence in numerous approved therapeutics . The specific molecular architecture of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The fluorine atom can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, while the piperidine ring offers a site for further functionalization, such as acylation, sulfonylation, or alkylation, to create a diverse array of derivatives . Quinazoline derivatives, in general, have demonstrated a wide spectrum of pharmacological activities in scientific research, including potential as anticancer agents, antimicrobials, A2A adenosine receptor antagonists, and antimalarials . As such, this compound serves as a versatile precursor for researchers exploring new chemical entities in various therapeutic areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable regulatory requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14FN3O2

Molecular Weight

263.27 g/mol

IUPAC Name

6-fluoro-3-piperidin-4-yl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C13H14FN3O2/c14-8-1-2-11-10(7-8)12(18)17(13(19)16-11)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2,(H,16,19)

InChI Key

MFOVGFDRKKSKGE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O

Origin of Product

United States

Preparation Methods

Cyclization of Fluorinated Anthranilic Acid Derivatives

The quinazoline ring is constructed via a cyclization reaction between 6-fluoroanthranilic acid and a carbonyl source. For example, treatment with triphosgene in dimethylformamide (DMF) at 0–5°C yields 6-fluoroquinazoline-2,4(1H,3H)-dione. This step typically achieves yields of 65–75%, with purity dependent on recrystallization solvents such as ethanol or acetonitrile.

N-Alkylation with Piperidine Derivatives

The introduction of the piperidin-4-yl group is achieved through nucleophilic substitution or Mitsunobu reactions. In one protocol, the quinazoline-dione intermediate is treated with 4-bromopiperidine hydrochloride in the presence of potassium carbonate and a catalytic amount of sodium iodide in DMF at 80°C. This step often requires 12–24 hours, with yields ranging from 50% to 65%.

Table 1: Key Reaction Parameters for N-Alkylation

ParameterConditionYield (%)
SolventDMF55–65
Temperature80°C50–60
CatalystNaI (10 mol%)55
Reaction Time12–24 h60

One-Pot Synthesis Using DMAP Catalysis

A streamlined one-pot method, described in, leverages 4-dimethylaminopyridine (DMAP) as a catalyst to construct the quinazoline-dione scaffold. This approach eliminates intermediate isolation, enhancing overall efficiency.

DMAP-Catalyzed Cyclization

The reaction combines 6-fluoroanthranilic acid with di-tert-butyl dicarbonate ((Boc)₂O) in acetonitrile under microwave irradiation (150°C, 30 minutes). DMAP facilitates the formation of the carbamate intermediate, which undergoes intramolecular cyclization to yield the quinazoline-dione core. Subsequent deprotection under acidic conditions (e.g., HCl in dioxane) introduces the piperidine moiety.

Table 2: Optimization of One-Pot Conditions

ParameterConditionYield (%)
CatalystDMAP (10 mol%)78
SolventCH₃CN75
TemperatureMicrowave, 150°C70–80
Time30 minutes78

This method achieves a total yield of 70% for the hydrochloride salt, outperforming traditional multi-step routes.

Functional Group Modifications and Protecting Group Strategies

The incorporation of the piperidine group necessitates protective strategies to avoid side reactions. In, N-benzyl protection is employed during cyclization, followed by hydrogenolytic deprotection using palladium on carbon (Pd/C) under H₂ atmosphere.

Benzyl Protection and Deprotection

  • Protection : The quinazoline-dione intermediate is treated with benzyl bromide in the presence of K₂CO₃, yielding the N-benzyl derivative.

  • Coupling : The protected intermediate reacts with 4-piperidone via reductive amination using sodium cyanoborohydride (NaBH₃CN).

  • Deprotection : Hydrogenolysis with Pd/C in methanol removes the benzyl group, furnishing the final compound.

Table 3: Yields for Protection/Deprotection Steps

StepReagentsYield (%)
BenzylationBnBr, K₂CO₃, DMF85
Reductive Amination4-Piperidone, NaBH₃CN60
HydrogenolysisPd/C, H₂, MeOH90

Industrial-Scale Considerations and Process Optimization

For large-scale production, reaction parameters such as solvent choice, catalyst loading, and workup procedures are critical. The one-pot DMAP method is preferred for its scalability, reducing purification steps and minimizing waste. However, the use of microwave irradiation may pose challenges in batch reactors, necessitating alternative heating methods.

Solvent and Temperature Optimization

Replacing acetonitrile with toluene in the DMAP-catalyzed reaction allows reflux conditions (110°C) without compromising yield (72%). This adjustment facilitates industrial implementation by aligning with standard reactor setups.

Purification Techniques

Crystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity, as confirmed by high-performance liquid chromatography (HPLC). Residual DMAP is removed via activated charcoal treatment.

Comparative Analysis of Synthetic Routes

The table below contrasts the efficiency of multi-step, one-pot, and protective group strategies:

Table 4: Comparison of Synthetic Methods

MethodTotal Yield (%)Purity (%)Time (h)
Multi-Step45–559548–72
One-Pot (DMAP)70984–6
Protective Group50–609736–48

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of quinazoline compounds, including 6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, exhibit significant antimicrobial properties. A study focused on quinazoline derivatives demonstrated their potential as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. The synthesized derivatives were evaluated against various Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. Notably, some compounds showed broad-spectrum activity surpassing standard antibiotics like ampicillin .

Case Study: Antimicrobial Efficacy

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound 15Staphylococcus aureus1180
Compound 14aCandida albicans1270
Compound 14bCandida albicans1375

These findings suggest that the incorporation of specific functional groups in quinazoline derivatives enhances their antimicrobial efficacy.

Anticancer Potential

Quinazoline derivatives have been extensively studied for their anticancer properties. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies indicate that similar compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparative analysis with structurally similar compounds can be beneficial.

Compound NameStructural FeaturesSimilarity Score
8-Fluoroquinazoline-2,4(1H,3H)-dioneFluorine at position 8; lacks piperidine0.92
7-Fluoroquinazoline-2,4(1H,3H)-dioneFluorine at position 7; lacks piperidine0.84
6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dionePiperidine at position 3; differs in nitrogen placement0.83

This table highlights how variations in structural features can influence biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorine atom and piperidinyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Anticancer and Kinase Inhibition

  • The piperidinyl group may improve binding to kinase ATP pockets via hydrogen bonding.
  • 3-(4-Methoxybenzyl) Derivatives : Demonstrated moderate kinase inhibition but superior solubility compared to aryl-substituted analogs .

Antibacterial Activity

  • Quinazoline-2,4-dione Derivatives: Compounds 13 and 15 () showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative strains. The 6-fluoro substituent in the target compound may similarly enhance DNA gyrase inhibition, akin to fluoroquinolones .

Physicochemical and Pharmacokinetic Properties

  • Solubility : 3-Substituted quinazoline-diones with piperidinyl or N-acylhydrazone groups exhibit higher aqueous solubility compared to aryl-substituted derivatives, as predicted by SwissADME .
  • Bioavailability : Fluorine at position 6 improves oral bioavailability by reducing first-pass metabolism, a feature shared with 6-trifluoromethyl analogs .

Biological Activity

6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a novel compound within the quinazoline family, notable for its diverse biological activities and potential therapeutic applications. This compound features a fluorine atom at the 6-position and a piperidine moiety at the 3-position, which may enhance its interaction with biological targets and increase its efficacy in various pharmacological contexts.

The molecular formula of this compound is C13H14FN3O2C_{13}H_{14}FN_3O_2, with a molecular weight of approximately 252.27 g/mol. The compound is characterized by its unique structural features that influence its biological activity.

PropertyValue
Molecular FormulaC13H14FN3O2C_{13}H_{14}FN_3O_2
Molecular Weight252.27 g/mol
CAS Number2059994-94-2

Biological Activity

Research indicates that quinazoline derivatives, including this compound, exhibit a range of pharmacological effects:

  • Anti-Cancer Activity : Quinazolines have been studied for their potential as inhibitors of various kinases involved in cancer progression. The presence of the piperidine group in this compound may enhance its ability to inhibit cancer cell proliferation and induce apoptosis.
  • Antimicrobial Properties : Studies have shown that quinazoline derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated moderate to high efficacy against strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and enzymes.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Preliminary SAR studies suggest that modifications at the piperidine moiety or fluorine substitution can significantly impact the compound's efficacy against specific biological targets .

Case Studies

Several studies highlight the biological significance of quinazoline derivatives:

  • Antiviral Activity : In vitro evaluations have shown that certain quinazoline derivatives exhibit potent antiviral activity against viruses such as vaccinia and adenovirus . For example, compounds derived from similar scaffolds demonstrated EC50 values significantly lower than reference antiviral drugs.
  • Antimicrobial Testing : A recent study evaluated the antimicrobial activity of various quinazoline derivatives using the Agar well diffusion method. Among the tested compounds, those similar to 6-Fluoro-3-(piperidin-4-yl)quinazoline showed promising results against multiple bacterial strains .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione?

Answer:
The synthesis typically involves multi-step reactions, starting with substituted quinazoline precursors and piperidine derivatives. Key steps include:

  • Nucleophilic substitution : Introduce the piperidin-4-yl group via SN2 reactions under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
  • Fluorination : Use fluorinating agents like Selectfluor™ or KF in polar aprotic solvents (e.g., acetonitrile) to ensure regioselectivity at the 6-position .
  • Catalyst optimization : Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates and yields in heterogeneous systems .
    Critical parameters : Monitor reaction progress via TLC/HPLC, and purify intermediates via recrystallization (e.g., ethanol/water mixtures) to avoid side products .

Basic: What analytical techniques are essential for confirming the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluoro at C6, piperidine at N3). 19^{19}F NMR confirms fluorine incorporation .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in the quinazoline-dione core) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode for [M+H]+ ion) and fragmentation patterns .

Advanced: How can researchers evaluate potential biological targets for this compound?

Answer:

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays (IC50_{50} determination) .
  • Molecular docking : Model interactions with target proteins (e.g., antifolate-binding sites) using software like AutoDock Vina. Focus on the fluorophenyl and piperidine moieties for binding affinity .
  • Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with dose-response curves (1–100 µM range) .

Advanced: How should contradictions in reported biological activity data be addressed?

Answer:

  • Dose-response validation : Replicate studies across multiple concentrations to identify non-linear effects (e.g., hormesis at low doses) .
  • Orthogonal assays : Confirm antifungal activity via both broth microdilution (CLSI guidelines) and agar diffusion methods to rule out false positives .
  • Metabolic stability testing : Use liver microsomes (human/rat) to assess if discrepancies arise from differential compound metabolism .

Advanced: What computational strategies aid in designing derivatives with enhanced activity?

Answer:

  • DFT calculations : Optimize substituent electronic profiles (e.g., fluorine’s electronegativity) to predict reactivity at the quinazoline core .
  • QSAR modeling : Corrogate substituent bulk (e.g., piperidine ring size) with IC50_{50} values to guide structural modifications .
  • Reaction pathway simulation : Use ICReDD’s quantum chemical workflows to predict feasible synthetic routes for novel analogs .

Basic: What purification strategies ensure high purity for pharmacological studies?

Answer:

  • Column chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc → CH2_2Cl2_2/MeOH) to isolate the target compound .
  • Recrystallization : Optimize solvent pairs (e.g., DMSO/H2_2O) to eliminate residual piperidine or fluorination byproducts .
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity (>95%) validation .

Advanced: How can the core structure be modified to improve pharmacokinetic properties?

Answer:

  • Bioisosteric replacement : Substitute the piperidine ring with morpholine (improves solubility) or azetidine (reduces metabolic clearance) .
  • Prodrug design : Introduce ester or phosphate groups at the 2,4-dione positions to enhance oral bioavailability .
  • LogP optimization : Add polar substituents (e.g., hydroxyl groups) to the piperidine ring to balance lipophilicity (target LogP 2–3) .

Advanced: What experimental designs resolve reaction yield variability during scale-up?

Answer:

  • DoE (Design of Experiments) : Vary temperature (50–100°C), solvent ratios (DMF/H2_2O), and catalyst loading (5–20 mol%) to identify optimal conditions .
  • In-line analytics : Use FTIR or ReactIR to monitor intermediate formation in real time, minimizing side reactions .
  • Kinetic studies : Determine rate-limiting steps (e.g., fluorination) via pseudo-first-order approximations to adjust reagent stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.